5,7-Dihydroxytryptamine creatinine sulfate salt
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Overview
Description
5,7-Dihydroxytryptamine creatinine sulfate salt is a neurotoxin that is relatively selective for serotonergic terminals in adults. It is known for causing long-lasting destruction of serotonergic neurons when administered neonatally. This compound is often used in scientific research to study the serotonergic system and its effects on behavior and physiology .
Preparation Methods
The synthesis of 5,7-Dihydroxytryptamine creatinine sulfate salt involves several steps. The compound is typically synthesized from tryptamine derivatives through a series of chemical reactions, including hydroxylation and sulfonation. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
5,7-Dihydroxytryptamine creatinine sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,7-Dihydroxytryptamine creatinine sulfate salt has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.
Biology: It is used to investigate the role of serotonergic neurons in various biological processes, including behavior and physiology.
Medicine: It is used in research to understand the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5,7-Dihydroxytryptamine creatinine sulfate salt involves its selective destruction of serotonergic neurons. This compound is taken up by serotonergic terminals and causes oxidative stress, leading to neuronal damage and cell death. The molecular targets and pathways involved include the serotonin transporter and various intracellular signaling pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
5,7-Dihydroxytryptamine creatinine sulfate salt is unique in its selective neurotoxicity for serotonergic neurons. Similar compounds include:
6-Hydroxydopamine: A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons.
5,6-Dihydroxytryptamine: A compound similar to 5,7-Dihydroxytryptamine but with different hydroxylation patterns, affecting its selectivity and potency.
7-Hydroxyserotonin: Another tryptamine derivative with different biological activities and applications
These compounds are used in various research applications to study different aspects of neuronal function and neurotoxicity.
Properties
CAS No. |
39929-27-6 |
---|---|
Molecular Formula |
C14H21N5O7S |
Molecular Weight |
403.41 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
BXYXUOWJXUUTQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CC(=O)N=C1[NH3+].C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)[O-] |
SMILES |
CN1CC(=O)N=C1N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O |
Synonyms |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol and sulfuric acid; 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol sulfate; 3-(2-Aminoethy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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